(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
CAS No.: 799-43-9
Cat. No.: VC21338132
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol - 799-43-9](/images/no_structure.jpg)
CAS No. | 799-43-9 |
---|---|
Molecular Formula | C22H30O2 |
Molecular Weight | 326.5 g/mol |
IUPAC Name | (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
Standard InChI | InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,18-20,23H,4,6,8-14H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1 |
Standard InChI Key | CQXCBGIFQZKDED-AANPDWTMSA-N |
Isomeric SMILES | CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CC=C(C4)OC |
SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC |
Canonical SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC |
Chemical Identification and Nomenclature
Systematic and Alternative Names
The compound (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is also known by several alternative names in scientific literature and regulatory contexts. These alternative designations help in identifying the compound across different databases and reference materials in the pharmaceutical industry.
The compound is registered under multiple identification systems that facilitate its tracking and reference in scientific and regulatory contexts. These identifiers are crucial for unambiguous identification of the compound in various databases and literature.
Structural Characteristics
Molecular Properties
The molecular properties of (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol provide insight into its physical and chemical behavior. These properties are fundamental to understanding its potential interactions in biological systems and its pharmaceutical processing characteristics.
The molecular formula C22H30O2 indicates a compound with 22 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . This composition is consistent with a steroid derivative containing specific functional modifications. The presence of the ethynyl group at position 17 and the methoxy group at position 3 are characteristic features of this compound, distinguishing it from related steroids .
Structural Elements and Stereochemistry
The compound features a complex tetracyclic structure with specific stereochemistry at positions 8, 9, 13, 14, and 17. The cyclopenta[a]phenanthrene skeleton forms the core of the molecule, which is characteristic of steroid compounds. The stereochemical configuration is denoted by the (8R,9S,13S,14S,17R) descriptors, indicating the spatial arrangement of substituents at these chiral centers .
Key structural elements include:
-
The methoxy group (-OCH3) at position 3, which affects the polarity and hydrogen-bonding properties of the molecule
-
The ethynyl group (-C≡CH) at position 17, which is a common modification in contraceptive steroids
-
The hydroxyl group (-OH) at position 17, creating a tertiary alcohol functionality
-
The ethyl substituent at position 13, which influences the three-dimensional shape of the molecule
These structural elements collectively determine the compound's interactions with biological targets and its physical-chemical properties. The specific stereochemistry is particularly important for potential biological activity, as receptor binding often has strict stereochemical requirements .
Relationship to Pharmaceutical Compounds
Connection to Levonorgestrel
The compound (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is specifically identified as Levonorgestrel Impurity T in pharmaceutical contexts . This designation indicates its relationship to levonorgestrel, a synthetic progestogen widely used in hormonal contraceptives. Understanding this relationship is crucial for pharmaceutical quality control and regulatory compliance.
Levonorgestrel is a second-generation synthetic progestogen used in various contraceptive formulations, including emergency contraceptives, hormonal intrauterine devices, and combined oral contraceptives. The structural similarity between Levonorgestrel Impurity T and the parent compound levonorgestrel suggests that the impurity may arise during synthesis, storage, or degradation of the active pharmaceutical ingredient.
The methoxy group at position 3 of the impurity represents a significant structural difference from levonorgestrel, which typically features a ketone group at this position. This modification likely alters the compound's polarity, hydrogen-bonding capacity, and potentially its biological interactions .
The compound's presence as an impurity may result from side reactions during synthesis, incomplete purification, or degradation processes. Pharmaceutical manufacturers must develop and validate analytical methods to detect and quantify this impurity in levonorgestrel drug substances and products. The European Pharmacopoeia likely sets specific acceptance limits for this impurity in pharmaceutical-grade levonorgestrel .
Understanding the chemical properties and structural characteristics of this impurity is essential for developing appropriate analytical methods and control strategies in pharmaceutical manufacturing. Additionally, knowledge of this impurity assists in investigating out-of-specification results and addressing manufacturing deviations in the production of levonorgestrel-containing medications.
Analytical Characteristics
Spectroscopic Properties
While specific spectroscopic data for (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is limited in the provided search results, its structural features suggest predictable spectroscopic characteristics that would be valuable for its identification and analysis in pharmaceutical contexts.
The compound's functional groups would exhibit characteristic spectroscopic patterns:
-
The tertiary hydroxyl group at C-17 would likely show a characteristic O-H stretching absorption in infrared spectroscopy.
-
The methoxy group at C-3 would demonstrate distinctive signals in both infrared and nuclear magnetic resonance (NMR) spectroscopy.
-
The ethynyl group would display characteristic C≡C stretching in infrared spectroscopy and distinctive chemical shifts in carbon-13 NMR.
-
The steroid backbone would produce a complex pattern of signals in proton and carbon-13 NMR spectroscopy.
These spectroscopic features would collectively facilitate the identification and structural confirmation of the compound in analytical contexts.
Chromatographic Behavior
In pharmaceutical analysis, chromatographic methods are essential for separating and quantifying impurities like (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol from the main active pharmaceutical ingredient.
The compound's structural features would influence its chromatographic behavior:
These characteristics would determine the compound's elution profile in various chromatographic systems, allowing for its separation from related compounds and facilitating its quantification in complex pharmaceutical matrices.
Chemical Synthesis and Manufacturing Considerations
Quality Control and Regulatory Considerations
The presence of (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol as Levonorgestrel Impurity T in the European Pharmacopoeia indicates its significance in pharmaceutical quality control . Pharmaceutical manufacturers must implement appropriate strategies to control and monitor this impurity.
Key quality control considerations include:
-
Development and validation of analytical methods capable of detecting and quantifying the impurity
-
Establishment of appropriate specification limits based on regulatory guidelines
-
Implementation of control strategies in the manufacturing process to minimize impurity formation
-
Stability monitoring to assess potential formation of the impurity during storage
These quality control measures ensure that levonorgestrel-containing pharmaceutical products meet the required quality standards and are safe for patient use.
Related Compounds and Structural Analogues
Comparison with Similar Compounds
The search results reveal information about related compounds that share structural similarities with (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol. These compounds include other levonorgestrel impurities and structurally related steroid derivatives.
A particularly noteworthy related compound is "(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol," which is identified as Levonorgestrel Impurity S . This compound has a similar molecular formula (C22H30O2) and molecular weight (326.5 g/mol) but differs in specific stereochemical configuration .
The table below compares key features of these related compounds:
Understanding the relationships between these compounds is important for comprehensive pharmaceutical analysis and quality control of levonorgestrel drug substances and products.
Structural Variations and Their Significance
The structural differences between (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol and related compounds have significant implications for their physical, chemical, and potentially biological properties.
Key structural variations include:
-
Stereochemical configurations at positions 8, 9, 10, 13, 14, and 17
-
The specific positioning of double bonds within the cyclopenta[a]phenanthrene ring system
-
Variations in substituents at different positions of the steroid skeleton
These structural variations can affect:
-
The three-dimensional shape and conformational flexibility of the molecules
-
Their polarity and solubility characteristics
-
Their chemical reactivity and stability
-
Their potential for specific interactions with biological targets
-
Their chromatographic behavior in analytical systems
Understanding these structural variations is essential for developing selective analytical methods capable of distinguishing between closely related impurities in pharmaceutical analysis.
Future Research Directions
Analytical Method Development
Future research on (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol could focus on developing improved analytical methods for its detection and quantification in pharmaceutical samples. This would involve exploring advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry.
Additionally, research could focus on developing selective methods capable of resolving this impurity from structurally similar compounds, particularly other levonorgestrel-related substances that might co-occur in pharmaceutical samples. Such methods would enhance quality control capabilities in pharmaceutical manufacturing and facilitate comprehensive impurity profiling of levonorgestrel drug substances.
Structure-Property Relationships
Further investigation into the structure-property relationships of (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol would provide valuable insights into its physical, chemical, and potentially biological behavior. This would involve systematic studies of how specific structural features affect properties such as solubility, stability, and reactivity.
Understanding these structure-property relationships would be valuable for predicting the behavior of this compound in pharmaceutical formulations and processing, as well as for developing effective control strategies to minimize its formation as an impurity. This knowledge could also inform the development of improved synthetic routes for levonorgestrel that minimize the generation of this and related impurities.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume